2,4,6-Tribromothiophenol

Vue d'ensemble

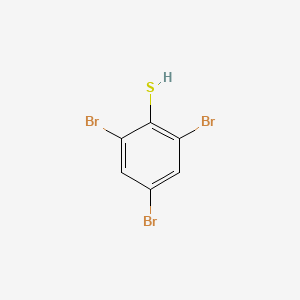

Description

2,4,6-Tribromothiophenol is an organic compound characterized by a benzene ring substituted with three bromine atoms and a thiophenol group. It appears as a light yellow solid, crystalline at room temperature, and is soluble in organic solvents. This compound is known for its high melting and boiling points and has a strong odor .

Méthodes De Préparation

2,4,6-Tribromothiophenol is typically synthesized through a multi-step process. Initially, a hydrogen atom on the benzene ring is substituted with bromine to form a bromophenol. Subsequently, sulfur is introduced as an electrophile to incorporate the thiophenol group, resulting in the formation of this compound . Industrial production methods often involve the bromination of phenol using metal bromide salts and hydrogen peroxide in sulfuric acid solution, avoiding the use of gaseous chlorine .

Analyse Des Réactions Chimiques

2,4,6-Tribromothiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, altering the compound’s properties.

Substitution: The bromine atoms can be substituted with other functional groups, leading to the formation of new derivatives

Common reagents used in these reactions include bromine, sulfur, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 2,4,6-Tribromothiophenol exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Drug Development : The compound is being explored for its role in designing inhibitors for specific enzymes involved in disease processes. Its ability to interact with cysteine residues in proteins suggests potential therapeutic applications .

2. Material Science

- Flame Retardants : this compound is utilized as an intermediate in the production of flame retardants. It is reacted with sodium hydroxide to form a sodium salt that serves as a wood preservative and fungicide .

- Advanced Materials : The compound's unique properties allow it to be incorporated into polymers and resins to enhance their thermal stability and fire resistance .

3. Environmental Applications

- Bioremediation : Due to its structure, this compound can be used in environmental applications such as bioremediation strategies aimed at degrading harmful pollutants in contaminated sites .

Toxicological Insights

Toxicological studies have highlighted both the beneficial and adverse effects of this compound. Subchronic studies in rats revealed significant kidney damage at high doses, indicating a need for careful handling and risk assessment when using this compound in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Tanaka et al. (1999) investigated the antimicrobial properties of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 mg/kg. This study underscores the compound's potential as a lead compound for developing new antimicrobial therapies.

Case Study 2: Flame Retardant Development

In industrial applications, this compound was evaluated for its effectiveness as a flame retardant in epoxy resins. A comparative analysis showed that incorporating this compound significantly improved the thermal stability of the materials tested compared to traditional flame retardants.

Mécanisme D'action

The mechanism of action of 2,4,6-Tribromothiophenol involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interfering with enzyme activities and signaling pathways. Its brominated structure allows it to interact with various biomolecules, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

2,4,6-Tribromothiophenol can be compared with other brominated phenols, such as:

2,4,6-Tribromophenol: Similar in structure but lacks the thiophenol group.

2,4-Dibromophenol: Contains two bromine atoms instead of three.

2,4,6-Tribromoanisole: A derivative formed through microbial metabolism of 2,4,6-Tribromophenol

The presence of the thiophenol group in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.

Activité Biologique

2,4,6-Tribromothiophenol (TBP) is a brominated derivative of thiophenol with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including medicine, environmental science, and biochemistry. This article explores the biological activity of TBP, focusing on its mechanisms of action, biochemical properties, and implications for health and the environment.

- Molecular Formula : CHBrS

- Molar Mass : 346.86 g/mol

- Melting Point : 115.5 - 115.9 °C

- Boiling Point : 328.8 °C (predicted)

- Density : 2.303 g/cm³ (predicted)

- pKa : 4.63 (predicted)

Target and Mode of Action

TBP primarily acts as an endocrine disruptor, interfering with hormonal signaling pathways. It has been shown to bind to thyroid hormone-binding proteins, potentially affecting the transport of thyroxine (T4) from the bloodstream to target tissues in the brain.

Biochemical Pathways

- Metabolism : TBP undergoes microbial metabolism, leading to debromination and the formation of various metabolites, including 2,4,6-tribromoanisole (TBA), which is associated with musty odors and has been linked to product recalls in the pharmaceutical industry .

- Cellular Effects : Research indicates that TBP disrupts calcium signaling in neuroendocrine cells, which may contribute to developmental neurotoxicity and reproductive toxicity.

- Pharmacokinetics : In rodent studies, TBP was rapidly absorbed and excreted primarily via urine, with about 61% of the dose recovered within four hours post-administration.

Antimicrobial Properties

TBP exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness as a fungicide and wood preservative due to its ability to inhibit fungal growth .

Toxicological Effects

The toxicological profile of TBP includes:

- Developmental Neurotoxicity : Studies have shown that exposure to TBP can lead to neurodevelopmental issues in animal models.

- Embryotoxicity and Fetotoxicity : Higher doses have been linked to adverse reproductive outcomes.

- Reproductive Toxicity : Its potential effects on fertility and reproductive health are significant concerns.

Case Study 1: Neurotoxicity in Rodent Models

A study examined the effects of TBP on developing rodents, revealing that exposure led to significant alterations in behavior and neurodevelopmental markers compared to control groups. The findings suggest that TBP may disrupt normal neurological development due to its interference with thyroid hormone signaling.

Case Study 2: Environmental Impact

Research conducted on soil treated with TBP indicated rapid dissipation under varying redox conditions, highlighting its potential environmental risks. The compound was found to mineralize into carbon dioxide and form non-extractable residues, raising concerns about long-term ecological effects.

Summary Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against fungi; used as a wood preservative | |

| Neurotoxicity | Alters behavior in rodent models | |

| Reproductive Toxicity | Adverse effects on fertility observed | |

| Environmental Impact | Rapid dissipation; forms non-extractable residues |

Propriétés

IUPAC Name |

2,4,6-tribromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWTASASRPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328160 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57730-98-0 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.